molecular formula C23H23F3N4O3S B302115 N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide

N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide

Cat. No. B302115
M. Wt: 492.5 g/mol
InChI Key: WICRSKRUNOJTHD-UVHMKAGCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide, also known as DT-13, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide is not fully understood; however, it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. Additionally, N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide has been shown to induce apoptosis in cancer cells and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation and fibrosis. Additionally, N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide has been shown to have antioxidant properties and can protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide is its broad-spectrum anti-cancer activity, which makes it a promising candidate for the development of novel anti-cancer therapies. Additionally, N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide has been shown to have low toxicity and can be administered orally. However, one of the limitations of N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide, including the development of novel formulations to improve its solubility and bioavailability, the investigation of its potential therapeutic effects in other disease models, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide in humans.

Synthesis Methods

N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide is synthesized through a multi-step process that involves the reaction of 3,4-diethoxybenzaldehyde with 2-amino-3-(trifluoromethyl)aniline to form the Schiff base intermediate. The intermediate is then reacted with 2-(2-bromoacetyl)thiazole to produce the final product.

Scientific Research Applications

N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide has been studied extensively for its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-fibrotic effects. In vitro studies have shown that N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide can inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. Additionally, N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. Furthermore, N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide has been found to have anti-fibrotic effects in animal models of liver and lung fibrosis.

properties

Product Name

N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide

Molecular Formula

C23H23F3N4O3S

Molecular Weight

492.5 g/mol

IUPAC Name

N-[(E)-(3,4-diethoxyphenyl)methylideneamino]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C23H23F3N4O3S/c1-3-32-19-9-8-15(10-20(19)33-4-2)13-27-30-21(31)12-18-14-34-22(29-18)28-17-7-5-6-16(11-17)23(24,25)26/h5-11,13-14H,3-4,12H2,1-2H3,(H,28,29)(H,30,31)/b27-13+

InChI Key

WICRSKRUNOJTHD-UVHMKAGCSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F)OCC

SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.